2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-dimethylethanamine

Lipophilicity Drug-likeness Permeability

2-(1,3-Benzothiazol-2-ylsulfanyl)-N,N-dimethylethanamine (CAS 84996-58-7) is a benzothiazolylsulfenamide derivative featuring an acyclic N,N-dimethylethanamine side chain. This structural motif differentiates it from industrially dominant, cyclic-amine sulfenamide accelerators like CBS and TBBS.

Molecular Formula C11H14N2S2
Molecular Weight 238.4 g/mol
CAS No. 84996-58-7
Cat. No. B12012938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-dimethylethanamine
CAS84996-58-7
Molecular FormulaC11H14N2S2
Molecular Weight238.4 g/mol
Structural Identifiers
SMILESCN(C)CCSC1=NC2=CC=CC=C2S1
InChIInChI=1S/C11H14N2S2/c1-13(2)7-8-14-11-12-9-5-3-4-6-10(9)15-11/h3-6H,7-8H2,1-2H3
InChIKeyKMWKXYYYWRNCEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Benzothiazol-2-ylsulfanyl)-N,N-dimethylethanamine (CAS 84996-58-7): A Structurally Distinct Benzothiazolylsulfenamide for Niche R&D and Chemical Selection


2-(1,3-Benzothiazol-2-ylsulfanyl)-N,N-dimethylethanamine (CAS 84996-58-7) is a benzothiazolylsulfenamide derivative featuring an acyclic N,N-dimethylethanamine side chain [1]. This structural motif differentiates it from industrially dominant, cyclic-amine sulfenamide accelerators like CBS and TBBS. The presence of the pendant tertiary amine within the side chain creates a unique steric and electronic profile, positioning this compound as a specialized building block for medicinal chemistry and a candidate for reaction-mechanism studies where accelerated, non-cyclic amine release is desirable .

Why Vulcanization Accelerator Analogs Cannot Simply Replace 2-(1,3-Benzothiazol-2-ylsulfanyl)-N,N-dimethylethanamine in Targeted Applications


The benzothiazolylsulfenamide class, including TBBS (N-tert-butyl-2-benzothiazole sulfenamide) and CBS (N-cyclohexylbenzothiazole-2-sulfenamide), is dominated by compounds optimized for delayed-action sulfur vulcanization, where a sterically bulky amine is released to control scorch safety [1]. 2-(1,3-Benzothiazol-2-ylsulfanyl)-N,N-dimethylethanamine is fundamentally different. Its linear dimethylethanamine side chain lacks the hydrolytic stability of a tert-butyl or cyclohexyl adduct. Generic substitution by TBBS or CBS in non-vulcanization contexts, such as chemical probe development or synthesis, would introduce a different reactivity profile, alter amine-release kinetics, and provide a different steric footprint, leading to divergent structure-activity relationships (SAR) and failed reaction outcomes [1][2].

Quantitative Differential Evidence for 2-(1,3-Benzothiazol-2-ylsulfanyl)-N,N-dimethylethanamine Against In-Class Alternatives


Structural Isomerism and Consequent LogP-Driven Permeability Differentiation

The target compound is a structural isomer of the industrial accelerator TBBS. Computational data highlights a quantifiable difference in their computed LogP values. TBBS has an XLogP3 of 3.8 [1], while 2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-dimethylethanamine has a significantly lower XLogP3 of 2.4 [2]. This lower lipophilicity is relevant for biological assays where excessive LogP leads to poor solubility and non-specific binding.

Lipophilicity Drug-likeness Permeability

Scorch Safety and Amine-Release Kinetics Divergence from Cyclic Amine Sulfenamides

Benzothiazolylsulfenamides are used in rubber vulcanization where the steric bulk of the leaving amine dictates 'scorch time' [1]. CBS (cyclohexylamine) provides a standard delayed-action profile. The acyclic dimethylethanamine side chain of the target compound lacks the steric hindrance of a cyclohexyl or tert-butyl group, predicted to result in faster amine-donor release kinetics. While direct scorch data is unavailable for the target compound, class-level inference dictates that procurement of this compound over CBS is mandatory for achieving faster cure initiation or for mechanistic studies requiring a labile amine donor.

Vulcanization Chemistry Scorch Safety Amine Release

Rotatable Bonds and Molecular Flexibility Versus Rigid Analogs

The target compound possesses 4 rotatable bonds [1], whereas its close structural analog, 2-Benzothiazolesulfenamide,N,N-dimethyl- (CAS 27464-39-7), has only 2 [2]. This doubled molecular flexibility directly impacts the compound's entropy of binding and crystallization propensity. In a head-to-head structural comparison, the target compound's ethylene linker provides a fundamentally different conformational landscape.

Conformational Analysis Flexibility Entropy

Defined Application Scenarios for Procuring 2-(1,3-Benzothiazol-2-ylsulfanyl)-N,N-dimethylethanamine Based on Evidence


Specialized Vulcanization Studies Requiring Non-Cyclic Amine Donors

In sulfur vulcanization R&D where the kinetics of amine release dictate the cure profile, standard CBS or TBBS provides a prolonged scorch safety window. Based on class-level inferences of steric hindrance [1], this target compound, with its linear dimethylethanamine chain, enables investigation of a distinct, faster amine-release profile for fundamental kinetic studies or for specialty rubber formulations where rapid initiation is desired.

Building Block for Optimizing Lead-Like LogP in Benzothiazole Libraries

For medicinal chemists building a library around a benzothiazole core, typical sulfenamide substituents like tert-butyl impart high lipophilicity (XLogP3 = 3.8) which can compromise solubility and assay compatibility. The target compound's XLogP3 of 2.4 serves as concrete, quantifiable evidence for its selection as a building block to directly lower lipophilicity and maintain lead-like properties during SAR exploration [2].

Probing Biological Activity of 5-Lipoxygenase with Ethylene-Linked Analogs

Structure-activity relationship studies on 5-lipoxygenase inhibitors, for which related benzothiazolylsulfanyl compounds like 3-(benzothiazol-2-ylsulfanyl)-N-hydroxy-N-methyl-acrylamide have shown EC50 values in the 70-130 nM range [3], can strategically employ this compound. Its dimethylethanamine tail, distinct from the acrylamide-linked analogs, is critical for probing the impact of a basic amine terminus on target engagement, as suggested by BindingDB activity data for the chemical series [3].

Conformational Dynamics Research Requiring High Molecular Flexibility

When experimental design demands a ligand with high entropic potential, this compound's 4 rotatable bonds directly differentiate it from more rigid analogs like 2-Benzothiazolesulfenamide,N,N-dimethyl- with only 2 [4]. This makes it a superior probe for induced-fit binding studies, crystallization trials exploring conformational polymorphism, or any investigation where side-chain dynamics are a focus.

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